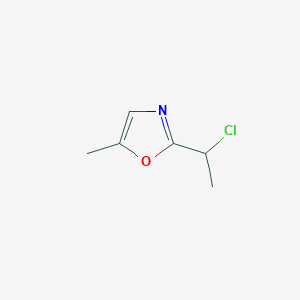

2-(1-Chloroethyl)-5-methyl-1,3-oxazole

Description

The Significance of the Oxazole (B20620) Core in Organic Chemistry Research

The oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. alliedacademies.org This structural motif is not merely a synthetic curiosity but is a recurring feature in a multitude of biologically active natural products, including complex macrocyclic antibiotics and alkaloids. alliedacademies.orgresearchgate.net The presence of the oxazole core in natural products like hennoxazole A, phorboxazoles, and diazonamides has spurred considerable interest in its synthesis and functionalization. nih.gov

Oxazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. numberanalytics.comijpdd.orgnih.gov This has established the oxazole nucleus as a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to interact with various enzymes and receptors. nih.govresearchgate.net The stability of the aromatic ring, combined with its specific electronic properties, makes it an attractive component in the design of novel therapeutic agents. numberanalytics.com Beyond pharmaceuticals, oxazole-based compounds have also found applications in materials science, where they are explored for use in polymers with potential optoelectronic applications. numberanalytics.com

Overview of Substituted 1,3-Oxazole Architectures

The versatility of the oxazole ring is greatly enhanced by the potential for substitution at its three carbon positions: C2, C4, and C5. thepharmajournal.com The nature and position of these substituents play a pivotal role in modulating the molecule's physical, chemical, and biological properties. ijpdd.org The reactivity of the oxazole ring itself shows that the acidity of a hydrogen atom decreases in the order of C2 > C5 > C4, which influences strategies for functionalization. thepharmajournal.com

Substitution at C2: The C2 position is often targeted for modification. Deprotonation at C2 is facile, allowing for the introduction of various electrophiles. wikipedia.orgpharmaguideline.com Halogenated substituents at the C2 position, particularly on an adjacent alkyl group (e.g., a chloromethyl group), serve as reactive handles for nucleophilic substitution, enabling the synthesis of diverse derivatives like amines, ethers, and thioethers. nih.gov

Substitution at C4 and C5: Functionalization at the C4 and C5 positions is also crucial for developing molecular complexity. nih.gov For instance, the Cornforth rearrangement allows for the synthesis of 4-acyloxazoles. wikipedia.org Palladium-catalyzed direct arylation methods have been developed to selectively introduce aryl groups at either the C5 or C2 positions, depending on the choice of ligands and solvents. organic-chemistry.org The specific arrangement of substituents, such as the 2,4-disubstituted pattern found in many natural products, is often key to their biological function. researchgate.net

Research Rationale: Exploring the Synthetic and Reactivity Landscape of 2-(1-Chloroethyl)-5-methyl-1,3-oxazole

The specific compound, 2-(1-Chloroethyl)-5-methyl-1,3-oxazole, presents a compelling subject for chemical investigation. Its structure combines the stable 5-methyl-1,3-oxazole core with a reactive 1-chloroethyl group at the C2 position. This combination is not arbitrary; it is designed to leverage the established chemical behavior of both moieties.

The primary research rationale for exploring this compound lies in its potential as a versatile synthetic intermediate. The chloroethyl group is a key functional handle. Analogous to 2-(halomethyl)oxazoles, which are effective scaffolds for synthetic elaboration, the 1-chloroethyl group is susceptible to nucleophilic substitution reactions. nih.gov This allows for the facile introduction of a wide array of functional groups through reactions with nucleophiles such as amines, alkoxides, and thiolates. nih.gov This reactivity opens pathways to construct a library of novel oxazole derivatives for screening in various applications.

The reactivity of the chlorine atom in such a position is characteristic of a benzylic-type halide, suggesting it can be readily displaced. nih.gov This makes 2-(1-Chloroethyl)-5-methyl-1,3-oxazole a valuable building block for synthesizing more complex molecules, potentially including analogues of known biologically active compounds or novel chemical entities for drug discovery programs. ontosight.ai

Below are the fundamental properties of the target compound.

| Property | Data |

| Molecular Formula | C₆H₈ClNO |

| Monoisotopic Mass | 145.02943 Da |

| SMILES | CC1=CN=C(O1)C(C)Cl |

| InChIKey | WUTGCMYSTHBMNH-UHFFFAOYSA-N |

Table 1: Physicochemical Identifiers for 2-(1-Chloroethyl)-5-methyl-1,3-oxazole. Data sourced from PubChem. uni.lu

The exploration of its synthesis and subsequent reactions contributes to the fundamental understanding of oxazole chemistry and expands the toolbox available to synthetic chemists for constructing functionalized heterocyclic systems.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-chloroethyl)-5-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO/c1-4-3-8-6(9-4)5(2)7/h3,5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTGCMYSTHBMNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(O1)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2 1 Chloroethyl 5 Methyl 1,3 Oxazole

Reactivity Profile of the 1-Chloroethyl Moiety

The 1-chloroethyl group attached to the C2 position of the oxazole (B20620) ring is a key site for chemical modification. The chlorinated carbon is electrophilic and susceptible to attack by nucleophiles, can participate in ring-forming reactions, and can interact with organometallic species to create new carbon-carbon bonds. The electron-withdrawing nature of the adjacent oxazole ring is expected to influence the reactivity of this side chain.

The chlorine atom on the ethyl side chain is a good leaving group, facilitating nucleophilic substitution reactions. This process involves the replacement of the chlorine atom by a nucleophile. The reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions, the nature of the nucleophile, and the solvent. The proximity of the electron-withdrawing oxazole ring may stabilize a developing negative charge in the transition state of an SN2 reaction or destabilize a carbocation intermediate in a potential SN1 pathway, generally favoring an SN2 mechanism. A variety of nucleophiles can be employed to displace the chloride, leading to a wide array of functionalized derivatives.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product |

| Hydroxide | Sodium Hydroxide (NaOH) | 2-(1-Hydroxyethyl)-5-methyl-1,3-oxazole |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-(1-Methoxyethyl)-5-methyl-1,3-oxazole |

| Cyanide | Sodium Cyanide (NaCN) | 2-(1-Cyanoethyl)-5-methyl-1,3-oxazole |

| Azide | Sodium Azide (NaN₃) | 2-(1-Azidoethyl)-5-methyl-1,3-oxazole |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-(1-(Phenylthio)ethyl)-5-methyl-1,3-oxazole |

| Amine | Ammonia (B1221849) (NH₃) | 2-(1-Aminoethyl)-5-methyl-1,3-oxazole |

The 1-chloroethyl moiety can act as an electrophilic partner in intramolecular reactions, leading to the formation of new ring systems. If a nucleophilic center is present elsewhere in the molecule or in a tethered reactant, it can attack the chlorinated carbon, displacing the chloride and closing a ring. For instance, studies on related N-phenyl-N'-(2-chloroethyl)ureas have shown that the chloroethyl group readily participates in intramolecular cyclization to form active dihydrooxazol-2-amine derivatives. nih.govulaval.ca This suggests that 2-(1-chloroethyl)-5-methyl-1,3-oxazole could be a precursor for fused heterocyclic systems if a suitable internal nucleophile is introduced.

Rearrangements involving the oxazole ring, such as the Cornforth rearrangement of 4-acyloxazoles, are known thermal processes. wikipedia.org While not directly applicable to the substituent at the C2 position, the potential for complex rearrangements under thermal or basic conditions cannot be discounted, potentially leading to the formation of isomeric structures or other heterocyclic systems. researchgate.netnih.gov

Organometallic reagents provide a powerful tool for forming new carbon-carbon bonds at the electrophilic chlorinated carbon. Reagents such as Grignard reagents (R-MgBr), organocuprates (R₂CuLi), and organozinc reagents (R₂Zn) can act as carbon nucleophiles, displacing the chloride to append new alkyl, aryl, or vinyl groups. These reactions, often catalyzed by transition metals like palladium or copper, significantly expand the synthetic utility of the starting material. The choice of organometallic reagent and reaction conditions is crucial for achieving high yields and selectivity.

Table 2: Functionalization with Organometallic Reagents

| Organometallic Reagent | Reagent Example | Product Structure |

| Grignard Reagent | Phenylmagnesium Bromide (PhMgBr) | 2-(1-Phenylethyl)-5-methyl-1,3-oxazole |

| Organocuprate | Lithium Dimethylcuprate ((CH₃)₂CuLi) | 2-(1-Isopropylethyl)-5-methyl-1,3-oxazole |

| Organozinc (Negishi) | Phenylzinc Chloride (PhZnCl) / Pd catalyst | 2-(1-Phenylethyl)-5-methyl-1,3-oxazole |

| Organoboron (Suzuki) | Phenylboronic Acid (PhB(OH)₂) / Pd catalyst | 2-(1-Phenylethyl)-5-methyl-1,3-oxazole |

Intrinsic Reactivity of the 1,3-Oxazole Heterocycle

The 1,3-oxazole ring is an aromatic heterocycle with distinct reactivity patterns. It is considered an electron-deficient ring system, which influences its susceptibility to electrophilic and nucleophilic attack. The presence of substituents further modifies this intrinsic reactivity.

Electrophilic aromatic substitution on the parent oxazole ring is generally difficult due to the electron-withdrawing nature of the pyridine-type nitrogen atom, which deactivates the ring towards electrophilic attack. pharmaguideline.comthepharmajournal.com When such reactions do occur, substitution is preferentially directed to the C5 position, which is the most electron-rich, followed by C4. pharmaguideline.comtandfonline.comchempedia.info

In 2-(1-chloroethyl)-5-methyl-1,3-oxazole, the C5 position is blocked by a methyl group. The methyl group is an electron-donating, activating group, while the 2-(1-chloroethyl) group is electron-withdrawing and deactivating. The combined effect of these substituents directs incoming electrophiles to the only available position, C4. Therefore, reactions such as nitration, halogenation, and sulfonation are expected to yield the corresponding 4-substituted derivatives, albeit likely requiring forcing conditions. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org

Table 3: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃ / H₂SO₄ | 2-(1-Chloroethyl)-5-methyl-4-nitro-1,3-oxazole |

| Bromination | Br₂ / FeBr₃ | 4-Bromo-2-(1-chloroethyl)-5-methyl-1,3-oxazole |

| Sulfonation | Fuming H₂SO₄ | 2-(1-Chloroethyl)-5-methyl-1,3-oxazole-4-sulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 4-Acetyl-2-(1-chloroethyl)-5-methyl-1,3-oxazole |

Directed metalation, typically using strong organolithium bases, is a key strategy for the functionalization of heterocycles. nih.gov The acidity of protons on the oxazole ring generally follows the order C2 > C5 > C4. thepharmajournal.com In 2-(1-chloroethyl)-5-methyl-1,3-oxazole, the C2 and C5 positions are substituted. This leaves two primary sites for deprotonation by a strong base: the C4 proton on the oxazole ring and the protons on the C5-methyl group (lateral metalation).

The relative acidity of these positions will determine the site of metalation. Deprotonation at C4 would generate a 4-lithiooxazole species, while deprotonation of the methyl group would lead to a (5-lithiomethyl)oxazole intermediate. The resulting organolithium species is a powerful nucleophile that can be trapped by a wide variety of electrophiles (a process known as electrophilic quench), allowing for the precise installation of new functional groups at either the C4 or the C5-methyl position. mdpi.comdiva-portal.orgresearchgate.net

Table 4: Functionalization via Directed Metalation and Electrophilic Quench

| Site of Metalation | Electrophile (Quencher) | Product |

| C4-H | Carbon Dioxide (CO₂) | 2-(1-Chloroethyl)-5-methyl-1,3-oxazole-4-carboxylic acid |

| C4-H | Trimethylsilyl Chloride (TMSCl) | 2-(1-Chloroethyl)-5-methyl-4-(trimethylsilyl)-1,3-oxazole |

| C4-H | Benzaldehyde (PhCHO) | (2-(1-Chloroethyl)-5-methyl-1,3-oxazol-4-yl)(phenyl)methanol |

| C5-CH₃ (Lateral) | Deuterium Oxide (D₂O) | 2-(1-Chloroethyl)-5-(deuteriomethyl)-1,3-oxazole |

| C5-CH₃ (Lateral) | Methyl Iodide (CH₃I) | 2-(1-Chloroethyl)-5-ethyl-1,3-oxazole |

Cycloaddition Chemistry Involving the Oxazole Framework

The oxazole ring system is a versatile participant in cycloaddition reactions, most notably the Diels-Alder reaction, where it can function as a diene. researchgate.netsemanticscholar.orgpharmaguideline.com This reactivity allows for the synthesis of a variety of more complex heterocyclic structures, such as pyridines and furans. researchgate.netresearchgate.net The participation of oxazoles in [4+2] cycloaddition reactions with dienophiles like alkenes and alkynes has been extensively studied and utilized in the synthesis of natural products and other complex molecules. researchgate.net

In a typical Diels-Alder reaction involving an oxazole, the oxazole acts as the 4π electron component (diene) and reacts with a 2π electron component (dienophile). The initial cycloadduct is often unstable and can undergo a retro-Diels-Alder reaction or other rearrangements to yield the final product. researchgate.net For instance, the reaction of an oxazole with an alkene can lead to a bicyclic intermediate that, upon loss of a small molecule, aromatizes to a substituted pyridine. semanticscholar.orgresearchgate.net Similarly, reaction with an alkyne can yield a furan (B31954) derivative. researchgate.net

The efficiency and outcome of these cycloaddition reactions are influenced by the nature of the substituents on both the oxazole ring and the dienophile. nih.govnumberanalytics.com Electron-donating groups on the oxazole can enhance its reactivity as a diene. pharmaguideline.comnumberanalytics.com The specific compound, 2-(1-chloroethyl)-5-methyl-1,3-oxazole, is expected to participate in such cycloaddition reactions, with its reactivity profile being influenced by the electronic and steric nature of its substituents.

Beyond the Diels-Alder reaction, oxazoles can also engage in other types of cycloadditions, such as [3+2] cycloadditions, further expanding their synthetic utility. researchgate.net The reactivity of the oxazole framework in 2-(1-chloroethyl)-5-methyl-1,3-oxazole in these various cycloaddition pathways is a subject of mechanistic interest.

Table 1: Predicted Diels-Alder Cycloaddition Reactions of 2-(1-Chloroethyl)-5-methyl-1,3-oxazole with Various Dienophiles

| Dienophile | Predicted Primary Product | Reaction Conditions |

| Maleic anhydride | Substituted Phthalic Anhydride Derivative | Thermal |

| Dimethyl acetylenedicarboxylate | Substituted Furan | Thermal or Lewis Acid Catalysis |

| N-Phenylmaleimide | Substituted Phthalimide Derivative | Thermal |

This table presents hypothetical reaction outcomes based on the known reactivity of similar oxazole derivatives.

Steric and Electronic Influences of Substituents on Reactivity

The substituents on the oxazole ring play a crucial role in modulating its reactivity. Both steric hindrance and electronic effects can significantly impact the rate and regioselectivity of reactions involving the oxazole core. nih.govmdpi.com In the case of 2-(1-chloroethyl)-5-methyl-1,3-oxazole, the chloroethyl group at the C2 position and the methyl group at the C5 position are the key determinants of its chemical behavior.

The 2-(1-chloroethyl) group is expected to exert a notable influence on the reactivity of the oxazole ring through a combination of steric and electronic effects.

Steric Effect: The 1-chloroethyl group is sterically more demanding than a simple methyl or ethyl group. This steric bulk at the C2 position can hinder the approach of reactants, potentially slowing down reaction rates. In cycloaddition reactions, the steric hindrance from the chloroethyl group could influence the facial selectivity of the dienophile's approach to the oxazole diene system.

Leaving Group Potential: The chlorine atom on the ethyl side chain can also function as a leaving group in nucleophilic substitution reactions, although this is a reaction of the side chain rather than the oxazole ring itself. However, reaction conditions that might favor cycloaddition could potentially also lead to side reactions involving the chloroethyl group.

Electronic Effect: The methyl group is an electron-donating group through hyperconjugation and inductive effects. researchgate.net This electron-donating nature increases the electron density of the oxazole ring, which in turn can enhance its reactivity as a diene in Diels-Alder reactions. pharmaguideline.com An increase in the Highest Occupied Molecular Orbital (HOMO) energy of the oxazole would lead to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of an electron-poor dienophile, thus accelerating the reaction. Studies on methyl-substituted oxazoles have indicated that they are more reactive than their unsubstituted counterparts. researchgate.net

Steric Effect: While smaller than the chloroethyl group, the 5-methyl group also contributes to the steric environment around the oxazole ring. It can influence the regioselectivity of cycloaddition reactions by directing the incoming dienophile to the less hindered face of the diene system. The presence of substituents at both the C2 and C5 positions creates a specific steric profile that will dictate the stereochemical outcome of cycloaddition reactions. mdpi.com

Table 2: Predicted Influence of Substituents on the Reactivity of the Oxazole Ring

| Substituent | Position | Electronic Effect | Steric Effect | Predicted Impact on Diels-Alder Reactivity |

| 1-Chloroethyl | 2 | Electron-withdrawing | Moderate to High | May decrease reactivity with electron-poor dienophiles; influences regioselectivity |

| Methyl | 5 | Electron-donating | Low to Moderate | Increases reactivity with electron-poor dienophiles; influences regioselectivity |

This table provides a qualitative prediction of the effects of the substituents on the cycloaddition reactivity of the title compound.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 1 Chloroethyl 5 Methyl 1,3 Oxazole

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity and stereochemistry of organic molecules. A full assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra, supported by two-dimensional techniques, would provide an unambiguous structural confirmation of 2-(1-Chloroethyl)-5-methyl-1,3-oxazole.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the methyl, chloroethyl, and oxazole (B20620) ring protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. The methyl group attached to the oxazole ring (5-CH₃) would likely appear as a singlet in the upfield region. The chloroethyl group would present as a quartet for the methine proton (-CH(Cl)-) and a doublet for the terminal methyl group (-CH₃), with a characteristic coupling constant (J) of approximately 6-7 Hz. The single proton on the oxazole ring (H-4) is expected to resonate as a singlet further downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon framework of the molecule. The carbon atoms of the oxazole ring are expected to resonate at lower field due to their presence in an aromatic, electron-deficient system. The carbons of the chloroethyl and methyl substituents will appear at higher field. The chemical shift of the carbon bearing the chlorine atom will be significantly downfield compared to a standard alkyl carbon due to the electronegativity of the chlorine.

Predicted NMR Data:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| 5-CH₃ | ~2.3 | ~10 | s | - |

| -CH(Cl)CH₃ | ~1.8 | ~22 | d | ~7 |

| -CH(Cl)CH₃ | ~5.0 | ~50 | q | ~7 |

| C4-H | ~6.9 | ~123 | s | - |

| C2 | - | ~162 | - | - |

| C4 | - | ~123 | - | - |

| C5 | - | ~150 | - | - |

Note: These are predicted values based on known spectroscopic data for similar oxazole derivatives and may vary from experimental values.

To definitively assign the ¹H and ¹³C signals and confirm the molecular structure, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the methine and methyl protons of the chloroethyl group, appearing as a cross-peak.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the carbon signals for the methyl and chloroethyl groups, as well as the C4-H of the oxazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): Long-range correlations (2-3 bonds) are observed in this experiment. Key expected correlations would include the 5-CH₃ protons to C5 and C4 of the oxazole ring, and the methine proton of the chloroethyl group to C2 of the oxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the relative orientation of the substituents on the oxazole ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For 2-(1-Chloroethyl)-5-methyl-1,3-oxazole (C₆H₈ClNO), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally determined value, confirming the molecular formula.

Fragmentation Studies: Electron Impact (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. The molecular ion would be expected to undergo cleavages at the bonds adjacent to the oxazole ring and the chloroethyl group. Common fragmentation pathways for oxazoles include ring cleavage and loss of small neutral molecules. The chloroethyl group could undergo cleavage to lose a chlorine radical or an ethyl group.

Predicted HRMS Data and Fragmentation:

| Ion | Formula | Predicted m/z | Possible Fragmentation Pathway |

| [M]⁺ | C₆H₈ClNO⁺ | 145.0294 | Molecular Ion |

| [M-Cl]⁺ | C₆H₈NO⁺ | 110.0606 | Loss of chlorine radical |

| [M-C₂H₄Cl]⁺ | C₄H₄NO⁺ | 82.0293 | Cleavage of the C-C bond of the ethyl group |

| [C₃H₃N]⁺ | C₃H₃N⁺ | 53.0265 | Oxazole ring fragmentation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in a molecule. For 2-(1-Chloroethyl)-5-methyl-1,3-oxazole, characteristic absorption bands are expected for the C=N and C=C stretching vibrations of the oxazole ring, as well as C-H stretching and bending vibrations of the alkyl groups. The C-Cl stretch would also be observable.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (sp³) | 2950-3000 |

| C=N stretch (oxazole) | 1600-1650 |

| C=C stretch (oxazole) | 1500-1550 |

| C-O-C stretch (oxazole) | 1050-1150 |

| C-Cl stretch | 650-800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum reveals information about the electronic transitions within the molecule. Oxazole and its derivatives typically exhibit absorption maxima in the UV region, corresponding to π → π* transitions within the aromatic ring. The position of the absorption maximum (λmax) can be influenced by the nature and position of substituents. For 2-(1-Chloroethyl)-5-methyl-1,3-oxazole, an absorption maximum in the range of 210-250 nm would be expected.

Theoretical and Computational Chemistry Approaches to 2 1 Chloroethyl 5 Methyl 1,3 Oxazole

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are instrumental in elucidating the electronic properties of molecules, offering insights into their stability, reactivity, and spectroscopic characteristics. For 2-(1-chloroethyl)-5-methyl-1,3-oxazole, we can infer its electronic structure by examining computational studies on substituted oxazoles.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity. irjweb.com

Computational studies on various oxazole (B20620) derivatives using Density Functional Theory (DFT) have provided valuable data on their HOMO-LUMO gaps. For instance, a study on N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine calculated a HOMO-LUMO gap of 4.8435 eV, suggesting a high degree of chemical reactivity. irjweb.com Another DFT study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, a related five-membered heterocycle, reported a HOMO-LUMO gap of 4.4815 eV. ajchem-a.com

The substituents on the oxazole ring significantly influence the energies of the frontier orbitals. A study on methyl-substituted oxazoles showed that the addition of methyl groups tends to increase the HOMO energy with little change to the LUMO energy, thereby decreasing the HOMO-LUMO gap and increasing the reactivity of the molecule. researchgate.net For 2-(1-chloroethyl)-5-methyl-1,3-oxazole, the presence of the electron-withdrawing chloroethyl group at the C2 position and the electron-donating methyl group at the C5 position would have opposing effects on the electronic structure. The chloroethyl group is expected to lower both the HOMO and LUMO energy levels, while the methyl group would raise the HOMO energy. The net effect on the HOMO-LUMO gap would depend on the interplay of these electronic influences.

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine irjweb.com | DFT/B3LYP/6-311++G(d,p) | -5.6518 | -0.8083 | 4.8435 |

| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole ajchem-a.com | DFT/B3LYP/6-311++G(d,p) | -6.5743 | -2.0928 | 4.4815 |

| 5-Methyl-oxazole researchgate.net | Computational Study | - | - | ~13.76 (relative value) |

Molecular electrostatic potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For the oxazole ring, the nitrogen atom is generally the most electron-rich center, making it a primary site for protonation and electrophilic attack. nih.gov Computational studies on various oxazole derivatives confirm this, showing a significant negative potential around the nitrogen atom. irjweb.com The oxygen atom, being highly electronegative, also contributes to the negative potential region. The hydrogen atoms and the carbon atoms of the ring generally exhibit positive electrostatic potentials.

A DFT study on an oxazole derivative showed that the MEP surface can be effectively used to identify the reactive sites. irjweb.com The negative potential was localized over the electronegative atoms, indicating them as the sites for electrophilic attack.

Aromaticity

Oxazole is considered an aromatic compound, though its aromaticity is less pronounced than that of benzene or even other five-membered heterocycles like thiazole. researchgate.net The aromaticity of the oxazole ring can be quantified using computational methods such as the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at the center of the ring, with negative values indicating aromaticity and positive values indicating anti-aromaticity.

| Compound | NICS(0) (ppm) | Aromatic Character |

|---|---|---|

| Benzene | -9.7 | Aromatic |

| Furan (B31954) | -8.9 | Aromatic |

| Oxazole | -6.8 | Less Aromatic |

| 4-Nitro-oxazole | -7.5 | More Aromatic than Oxazole |

Tautomerism

Tautomerism in oxazole systems is an important consideration, particularly for substituted derivatives. While the parent oxazole ring itself does not exhibit significant tautomerism, the introduction of substituents with labile protons, such as hydroxyl or amino groups, can lead to the existence of different tautomeric forms.

Theoretical studies on hydroxy-substituted oxazoles have shown that the position of the hydroxyl group dictates the predominant tautomeric form. mdpi.com For example, 2-hydroxyoxazole is predicted to exist primarily in its oxazol-2(3H)-one form. The relative stability of these tautomers is influenced by factors such as intramolecular hydrogen bonding and the polarity of the solvent. nih.gov While 2-(1-chloroethyl)-5-methyl-1,3-oxazole does not have a substituent that would lead to common tautomeric forms, understanding tautomerism in related systems is crucial for predicting the behavior of more complex oxazole derivatives.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the determination of transition state structures, the calculation of activation energy barriers, and the prediction of product distributions.

The elucidation of a reaction mechanism involves identifying the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate.

A computational study on the Diels-Alder reaction of oxazole with ethylene demonstrated the utility of these methods. The study found that the reaction is facilitated by the addition of a Brønsted or Lewis acid to the oxazole nitrogen. This coordination stabilizes the transition state, thereby lowering the activation energy barrier and increasing the reaction rate. nih.gov

For electrophilic substitution reactions on the oxazole ring, which typically occur at the C5 position, computational modeling can be used to locate the transition state for the attack of the electrophile and calculate the associated energy barrier. pharmaguideline.com Similarly, for nucleophilic substitution, which is favored at the C2 position, especially in oxazolium salts, theoretical calculations can elucidate the mechanism, whether it proceeds through a concerted or a stepwise pathway. pharmaguideline.com

A DFT study on the oxidation of oxazole initiated by OH radicals investigated both OH-addition and H-abstraction pathways. The calculations showed that the OH-addition to the carbon atoms of the ring has a significantly lower energy barrier than H-abstraction, indicating that addition is the kinetically favored process. rsc.org

Computational chemistry can be employed to predict the regioselectivity and stereoselectivity of chemical reactions. By comparing the activation energies of different possible reaction pathways leading to various regioisomers or stereoisomers, the most likely product can be determined.

In the context of Diels-Alder reactions involving substituted oxazoles, DFT calculations can predict whether the endo or exo product is favored by comparing the energies of the respective transition states. For electrophilic substitution on a substituted oxazole like 2-(1-chloroethyl)-5-methyl-1,3-oxazole, computational models can predict the preferred site of attack (C4 vs. C5) by evaluating the energy barriers for each pathway. The electron-donating methyl group at C5 would likely direct electrophilic attack to the C4 position, but this can be confirmed and quantified through transition state calculations.

A DFT study on the direct C-H arylation of oxazoles demonstrated that the regioselectivity (C2 vs. C5) can be controlled by the choice of phosphine (B1218219) ligand in the palladium catalyst. The calculations of the Gibbs free energy of the transition states for the concerted metalation-deprotonation (CMD) mechanism at the C2 and C5 positions correctly predicted the experimentally observed selectivity. beilstein-journals.org

Similarly, for nucleophilic attack on an oxazolium salt derived from 2-(1-chloroethyl)-5-methyl-1,3-oxazole, computational methods could predict whether the nucleophile will attack the C2, C4, or C5 position by comparing the activation energies for each addition.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is a fundamental computational technique used to identify the stable three-dimensional arrangements (conformers) of a molecule and to determine the energy barriers between them. For a flexible molecule like 2-(1-Chloroethyl)-5-methyl-1,3-oxazole, which possesses a rotatable bond between the oxazole ring and the chloroethyl side chain, multiple low-energy conformations can exist. These conformations can significantly influence the molecule's physical, chemical, and biological properties.

The process typically involves systematic or stochastic searches of the potential energy surface of the molecule. Quantum mechanical methods, such as Density Functional Theory (DFT), are often employed to calculate the energies of different conformations to achieve high accuracy. nih.gov The results of a conformational analysis would reveal the most probable shapes the molecule adopts, the relative populations of these conformers at a given temperature, and the energetic favorability of each.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are predictive modeling approaches that aim to correlate the structural or physicochemical properties of molecules with their macroscopic properties, such as reactivity, stability, or spectroscopic parameters. These models are typically developed by creating a dataset of molecules with known properties and then using statistical methods or machine learning to find a mathematical relationship between molecular descriptors (numerical representations of molecular structure) and the property of interest. chalcogen.ro

The reactivity and stability of 2-(1-Chloroethyl)-5-methyl-1,3-oxazole are determined by its electronic structure and the presence of reactive sites. The oxazole ring itself has specific electronic characteristics; it is an electron-rich heterocyclic system, but the ring atoms also exhibit varying reactivity towards electrophilic and nucleophilic attack. semanticscholar.org For instance, electrophilic substitution is generally favored at the C5 position, while nucleophilic attack can occur at the C2 position. semanticscholar.org The chloroethyl group introduces additional reactivity, particularly the potential for nucleophilic substitution at the carbon atom bonded to the chlorine.

QSPR models could be developed to predict specific aspects of its reactivity. By calculating a range of molecular descriptors—such as atomic charges, frontier molecular orbital energies (HOMO/LUMO), and electrostatic potentials—for a series of related oxazole derivatives, predictive models can be built. nih.gov These models could forecast properties like the rate of hydrolysis of the chloroethyl group, the susceptibility of the oxazole ring to degradation under acidic or basic conditions, or its thermal stability. semanticscholar.org Such predictive tools are valuable for designing more stable compounds or for anticipating potential degradation pathways without the need for extensive experimental work. While the development of specific QSPR models for 2-(1-Chloroethyl)-5-methyl-1,3-oxazole has not been reported, the methodology represents a key approach in modern computational chemistry for assessing chemical stability. researchgate.net

Spectroscopic parameters are crucial for the identification and characterization of chemical compounds. Computational methods can predict various spectroscopic properties, including NMR chemical shifts, vibrational frequencies, and parameters related to mass spectrometry, such as the Collision Cross Section (CCS). researchgate.net CCS is a measure of the effective area of an ion in the gas phase and is determined by its size, shape, and charge state. washington.edu It is an important identifying parameter in ion mobility-mass spectrometry (IM-MS), providing an additional dimension of separation and characterization. mdpi.com

For 2-(1-Chloroethyl)-5-methyl-1,3-oxazole, while experimental CCS values are not published, they have been predicted using computational models. These predictions are often generated using machine learning algorithms trained on large databases of experimentally measured CCS values. washington.edunih.gov The models use molecular descriptors calculated from the compound's 2D or 3D structure to estimate the CCS value for different ion adducts (e.g., protonated, sodiated). nih.gov

Below is a table of predicted CCS values for various adducts of 2-(1-Chloroethyl)-5-methyl-1,3-oxazole, calculated using the CCSbase prediction tool. uni.lu These values are crucial for the tentative identification of the compound in complex mixtures analyzed by IM-MS. The accuracy of such predictions typically falls within a few percent relative error, providing a high degree of confidence in compound annotation. nih.govarxiv.org

Table 1: Predicted Collision Cross Section (CCS) Values for 2-(1-Chloroethyl)-5-methyl-1,3-oxazole Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 146.03671 | 126.3 |

| [M+Na]⁺ | 168.01865 | 136.3 |

| [M+K]⁺ | 183.99259 | 135.2 |

| [M+NH₄]⁺ | 163.06325 | 148.0 |

| [M-H]⁻ | 144.02215 | 129.5 |

| [M+HCOO]⁻ | 190.02763 | 144.8 |

| [M+CH₃COO]⁻ | 204.04328 | 172.8 |

| [M]⁺ | 145.02888 | 129.8 |

Data sourced from the PubChem database, calculated using CCSbase. uni.lu

Applications and Strategic Utility of 2 1 Chloroethyl 5 Methyl 1,3 Oxazole in Chemical Science

Role as a Versatile Synthetic Building Block and Intermediate

While direct studies on 2-(1-chloroethyl)-5-methyl-1,3-oxazole as a synthetic intermediate are not extensively documented, its structure suggests significant potential as a versatile building block in organic synthesis. The reactivity of this compound is dictated by two key features: the 1,3-oxazole ring and the 1-chloroethyl substituent at the 2-position. Oxazole (B20620) rings are important scaffolds in medicinal and natural products chemistry. nih.gov The chloroethyl group provides a reactive handle for nucleophilic substitution and other transformations.

Precursor to Structurally Diverse Oxazole-Containing Scaffolds

There is a lack of specific examples in the scientific literature detailing the use of 2-(1-chloroethyl)-5-methyl-1,3-oxazole as a precursor to other oxazole-containing scaffolds. However, the general reactivity of 2-(haloalkyl)oxazoles is well-established, indicating that the chloroethyl group can be readily displaced by a variety of nucleophiles to generate a library of new oxazole derivatives. nih.gov

For instance, 2-(halomethyl)-4,5-diphenyloxazoles have been shown to be effective and reactive scaffolds for synthetic elaboration at the 2-position. nih.gov Through substitution reactions, the chloromethyl analogue is used to prepare a number of 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. nih.gov It is reasonable to infer that 2-(1-chloroethyl)-5-methyl-1,3-oxazole would undergo similar transformations.

Table 1: Potential Nucleophilic Substitution Reactions of 2-(1-Chloroethyl)-5-methyl-1,3-oxazole

| Nucleophile | Potential Product |

|---|---|

| Amines (R-NH₂) | 2-(1-Aminoethyl)-5-methyl-1,3-oxazoles |

| Thiols (R-SH) | 2-(1-Thioethyl)-5-methyl-1,3-oxazoles |

| Alkoxides (R-O⁻) | 2-(1-Alkoxyethyl)-5-methyl-1,3-oxazoles |

| Cyanide (CN⁻) | 2-(1-Cyanoethyl)-5-methyl-1,3-oxazoles |

This table is illustrative and based on the known reactivity of similar haloalkyl-substituted heterocycles.

Enabling Synthesis of Complex Organic Molecules

Specific instances of 2-(1-chloroethyl)-5-methyl-1,3-oxazole being used in the synthesis of complex organic molecules are not documented in the available literature. However, the oxazole moiety itself is a key component of numerous biologically active natural products and pharmaceuticals. thepharmajournal.com The ability to introduce the 5-methyl-1,3-oxazol-2-yl)ethyl unit into a larger molecule via the reactive chloro group makes this compound a potentially valuable synthetic intermediate. For example, the 2-bromomethyl analogue of a different oxazole has been used in the C-alkylation of a malonate carbanion in a concise synthesis of the anti-inflammatory drug Oxaprozin. nih.gov

Contributions to Materials Science

While there is no specific research detailing the contributions of 2-(1-chloroethyl)-5-methyl-1,3-oxazole to materials science, the broader class of oxazole derivatives has shown significant promise in this field. thepharmajournal.com

Integration into Optoelectronic Materials (e.g., Organic Light-Emitting Diodes)

Direct integration of 2-(1-chloroethyl)-5-methyl-1,3-oxazole into optoelectronic materials has not been reported. However, oxazole-containing compounds are utilized in the development of materials for Organic Light-Emitting Diodes (OLEDs), often serving as electron-transporting or emissive components. thepharmajournal.com The oxazole ring's electronic properties can be tuned by the substituents attached to it. It is conceivable that 2-(1-chloroethyl)-5-methyl-1,3-oxazole could serve as a starting material for the synthesis of more complex oxazole derivatives with tailored optoelectronic properties.

Development of Catalytic Systems and Ligands for Polymerization

There are no studies available that specifically describe the use of 2-(1-chloroethyl)-5-methyl-1,3-oxazole in the development of catalytic systems or as a ligand for polymerization. However, the oxazole motif is a known N-donor ligand for transition metals.

Although no specific ligands derived from 2-(1-chloroethyl)-5-methyl-1,3-oxazole are reported, the synthesis of oxazole-containing ligands for catalysis is an active area of research. For instance, methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazoles have been used as ligands for vanadium catalysts in ethylene and ethylene-norbornene copolymerization. bldpharm.com The nitrogen atom of the oxazole ring can coordinate to a metal center, and the substituents on the ring can be varied to fine-tune the steric and electronic properties of the resulting catalyst. The chloroethyl group in 2-(1-chloroethyl)-5-methyl-1,3-oxazole could potentially be used to tether the oxazole moiety to a larger ligand framework or a solid support.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| 2-(1-Chloroethyl)-5-methyl-1,3-oxazole |

| 2-(halomethyl)-4,5-diphenyloxazoles |

| 2-alkylamino-(methyl) oxazoles |

| 2-alkylthio-(methyl) oxazoles |

| 2-alkoxy-(methyl) oxazoles |

| Oxaprozin |

Structure-Performance Correlations in Catalytic Polymerization

The substitution pattern on an oxazole ligand has a profound impact on the performance of transition metal catalysts used in polymerization reactions. mdpi.com Research into vanadium complexes featuring methyl-substituted oxazole-oxazoline ligands for ethylene and ethylene-norbornene copolymerization reveals distinct structure-activity relationships. mdpi.comresearchgate.net

The position of the methyl group on the 1,3-oxazole ring is a critical determinant of catalytic behavior. Specifically, a methyl substituent at the C5 position, as in the case of 2-(1-chloroethyl)-5-methyl-1,3-oxazole, introduces significant steric hindrance. mdpi.com This steric bulk disrupts the co-planarity between the oxazole ring and an adjacent heterocyclic ring in the ligand, which in turn influences the metal's coordination environment. This modification has been shown to increase the activity of the corresponding vanadium catalyst in ethylene polymerization. mdpi.com However, this enhancement in activity does not necessarily translate to a higher incorporation of comonomers like norbornene. mdpi.com

Conversely, placing a methyl group at other positions, such as the C4 position of an associated oxazoline (B21484) ring, has been observed to decrease the catalyst's activity. mdpi.com These findings underscore a direct correlation between the ligand's three-dimensional structure and the resulting polymer's properties and the catalyst's efficiency. The steric and electronic effects imparted by the substituents on the oxazole core allow for the fine-tuning of the catalyst's performance to achieve desired polymer characteristics.

Table 1: Influence of Methyl Group Position on Vanadium Catalyst Performance in Ethylene Polymerization

| Ligand Structure Feature | Effect on Ligand Geometry | Observed Impact on Catalyst Activity | Reference |

|---|---|---|---|

| Methyl group at C5 of oxazole ring | Imposes steric hindrance, preventing co-planarity of rings | Increases catalyst activity | mdpi.com |

| Methyl group at C4 of oxazoline ring | Reduces steric hindrance compared to C5 substitution | Reduces catalyst activity | mdpi.com |

Advanced Reagent Design and Application

The unique combination of a stable oxazole core and a reactive chloroethyl side chain makes 2-(1-chloroethyl)-5-methyl-1,3-oxazole a valuable building block for advanced reagent design. Its utility stems from the ability to perform selective chemical modifications.

Chemoselectivity refers to the selective reaction of one functional group in the presence of other, different functional groups. nih.govsemanticscholar.orgrsc.org The 1-chloroethyl moiety on the oxazole ring is a prime functional group for facilitating such transformations. The carbon-chlorine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles.

This reactivity allows the chloroethyl group to serve as a versatile synthetic handle. Under controlled conditions, the chlorine atom can be displaced through nucleophilic substitution reactions without disturbing the aromatic oxazole ring. This chemoselective process enables the introduction of diverse functionalities onto the ethyl side chain, thereby creating a library of new oxazole derivatives from a single precursor. The stability of the oxazole ring under conditions required to modify the side chain is key to the compound's utility as a building block in multi-step synthesis.

Table 2: Potential Chemoselective Transformations of the Chloroethyl Group

| Nucleophile | Resulting Functional Group | Reaction Type |

|---|---|---|

| Azide (N₃⁻) | Azidoethyl | Nucleophilic Substitution |

| Cyanide (CN⁻) | Cyanoethyl | Nucleophilic Substitution |

| Hydroxide (OH⁻) | Hydroxyethyl | Nucleophilic Substitution |

| Thiolate (RS⁻) | Thioether | Nucleophilic Substitution |

| Amine (RNH₂) | Aminoethyl | Nucleophilic Substitution |

Protecting groups are essential tools in organic synthesis, used to temporarily mask a reactive functional group to prevent it from participating in unwanted side reactions. While the chloroethyl group itself is not a protecting group, the oxazole moiety can be a crucial component in broader derivatization and synthetic strategies. Oxazole rings have been employed in the protection and activation of carboxylates. acs.org

The primary role of 2-(1-chloroethyl)-5-methyl-1,3-oxazole in this context is as a scaffold for derivatization. The inherent stability of the 5-methyl-1,3-oxazole core allows it to be carried through multiple synthetic steps, while the reactive chloroethyl group at the C2 position serves as the primary point for modification. This strategy allows for the systematic synthesis of a family of related compounds where the core oxazole structure is retained, but the side-chain functionality is varied.

Furthermore, understanding the reactivity of the oxazole ring itself is important. The C2 position is a known site for functionalization. The development of C2 protecting groups, such as a triisopropylsilyl group, has enabled chemists to perform reactions at other positions on the oxazole ring (C4 and C5) before removing the protecting group to restore the C2 position's reactivity. nih.gov In the case of 2-(1-chloroethyl)-5-methyl-1,3-oxazole, the C2 position is already functionalized, making it a key starting material for building more complex molecules where the oxazole serves as a central, stable structural element.

Future Research Directions and Potential Impact of 2 1 Chloroethyl 5 Methyl 1,3 Oxazole

Innovation in Green Chemistry Approaches for Synthesis

The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. For 2-(1-Chloroethyl)-5-methyl-1,3-oxazole, future research could focus on moving away from traditional, often harsh, synthetic protocols towards greener alternatives.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. nih.govijpsonline.com A potential green synthesis for the target molecule could involve a microwave-assisted van Leusen reaction or a related [3+2] cycloaddition. semanticscholar.orgacs.org This approach would likely involve reacting a suitable aldehyde with tosylmethyl isocyanide (TosMIC) under basic conditions in an environmentally friendly solvent like isopropanol. nih.govijpsonline.com

| Parameter | Conventional Heating | Microwave Irradiation | Potential Advantage |

| Reaction Time | Hours | Minutes nih.gov | Increased throughput, energy savings |

| Solvent | Often high-boiling, hazardous solvents | Greener solvents like isopropanol, ethanol, or even water ijpsonline.com | Reduced environmental impact |

| Yield | Moderate to good | Often higher yields nih.gov | Improved efficiency |

| Byproducts | Can be significant | Often cleaner reactions with fewer byproducts | Simplified purification |

Continuous Flow Synthesis: Continuous flow chemistry offers numerous advantages over batch processing, including enhanced safety, better process control, and easier scalability. mtak.huuc.pt A multi-step flow process could be designed for the synthesis of 2-(1-Chloroethyl)-5-methyl-1,3-oxazole, minimizing the handling of hazardous intermediates and allowing for in-line purification. uc.pt This technology is particularly well-suited for the synthesis of heterocyclic compounds and represents a significant step towards sustainable chemical manufacturing. bohrium.comspringerprofessional.de

Exploration of Uncharted Reactivity and Novel Transformations

The unique combination of a reactive chloroethyl side chain and an aromatic oxazole (B20620) ring suggests a rich and largely unexplored reactivity profile for 2-(1-Chloroethyl)-5-methyl-1,3-oxazole.

Reactions of the 2-(1-Chloroethyl) Group: The chlorine atom on the ethyl side chain is a good leaving group, making this position susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups. Research in this area could lead to a diverse library of new oxazole derivatives with potential applications in medicinal chemistry and materials science. nih.gov

Nucleophilic Substitution: Reactions with various nucleophiles such as amines, thiols, and alkoxides could yield a range of 2-substituted oxazoles. nih.gov

Formation of Organometallic Reagents: Conversion of the chloroethyl group to an organometallic species (e.g., Grignard or organolithium reagent) would open up possibilities for carbon-carbon bond formation.

Transformations of the Oxazole Ring: The oxazole ring itself can participate in a variety of reactions.

Cycloaddition Reactions: Oxazoles can act as dienes in Diels-Alder reactions, providing a pathway to substituted pyridines. pharmaguideline.comwikipedia.org This is a powerful tool for the synthesis of complex heterocyclic systems.

C-H Activation: Direct functionalization of the oxazole ring through transition-metal-catalyzed C-H activation is a rapidly developing area. beilstein-journals.orgorganic-chemistry.org This would allow for the introduction of aryl or alkyl groups at the C4 position of the oxazole ring, a transformation that is difficult to achieve through classical methods. acs.orgmdpi.com

Integration into Advanced Functional Materials

The structural features of 2-(1-Chloroethyl)-5-methyl-1,3-oxazole make it a promising building block for the creation of advanced functional materials.

Polymer Synthesis: The reactive chloroethyl group can be utilized for polymerization reactions. For example, it could be converted to a vinyl group, which could then undergo polymerization to form novel oxazole-containing polymers. Polyoxazoles are known to have interesting electronic and optical properties, with potential applications in organic light-emitting diodes (OLEDs) and other electronic devices. acs.orguni-augsburg.de

Synergistic Computational-Experimental Research Paradigms

The integration of computational chemistry with experimental work can accelerate the discovery and development of new molecules and materials. rsc.orgscielo.br

Predicting Reactivity and Properties: Density Functional Theory (DFT) and other computational methods can be used to predict the geometric and electronic structure of 2-(1-Chloroethyl)-5-methyl-1,3-oxazole. beilstein-journals.orgacs.org These calculations can provide insights into the molecule's reactivity, such as identifying the most likely sites for electrophilic or nucleophilic attack. researchgate.net This information can guide the design of new reactions and help to rationalize experimental observations.

Mechanism Elucidation: Computational studies can be invaluable for elucidating the mechanisms of complex organic reactions. rsc.orgrsc.org For example, DFT calculations could be used to model the transition states of potential reactions involving 2-(1-Chloroethyl)-5-methyl-1,3-oxazole, helping to understand the factors that control the reaction's outcome and selectivity. acs.org This synergy between theory and experiment is a powerful approach for advancing chemical synthesis. nih.gov

| Computational Approach | Experimental Application | Synergistic Outcome |

| DFT calculations of electron density | Reactivity studies with electrophiles and nucleophiles | Prediction and rationalization of regioselectivity researchgate.net |

| Transition state modeling | Kinetic studies of reaction rates | Understanding reaction mechanisms and optimizing conditions rsc.org |

| Prediction of spectroscopic data (NMR, IR) | Characterization of new compounds | Confirmation of molecular structure |

| Molecular dynamics simulations | Development of oxazole-based polymers | Understanding material properties at the molecular level |

Contribution to Fundamental Understanding of Heterocyclic Chemistry

The study of 2-(1-Chloroethyl)-5-methyl-1,3-oxazole can also contribute to a more fundamental understanding of heterocyclic chemistry.

Substituent Effects: The presence of both an electron-withdrawing chloroethyl group at the 2-position and an electron-donating methyl group at the 5-position provides an excellent opportunity to study the interplay of electronic effects on the properties and reactivity of the oxazole ring. nih.govnih.gov This can lead to a better understanding of how substituents influence the aromaticity, basicity, and reactivity of this important class of heterocycles. researchgate.net

Reaction Mechanisms: Investigating the uncharted reactivity of this molecule can lead to the discovery of new reaction pathways and a deeper understanding of the mechanisms of known transformations. For example, studying the competition between reactions at the side chain and the ring can provide valuable insights into the factors that control chemoselectivity in heterocyclic systems.

Q & A

Q. What are the common synthetic routes for 2-(1-Chloroethyl)-5-methyl-1,3-oxazole, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The compound can be synthesized via oxime intermediates. A typical route involves reacting hydroxylamine hydrochloride with an aldehyde under alkaline conditions to form an oxime, followed by chlorination (e.g., using Cl₂ or PCl₅) and cyclization with ethyl acetoacetate . Another approach utilizes POCl₃-mediated cyclization of acid hydrazides with chloroacetic acid, yielding oxazole derivatives . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Temperature control : Maintaining 60–80°C minimizes side reactions.

- Catalyst use : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.

Yield improvements (>70%) are achievable by purifying intermediates (e.g., column chromatography) and controlling stoichiometry.

Q. What spectroscopic techniques are most effective for characterizing the structure of 2-(1-Chloroethyl)-5-methyl-1,3-oxazole?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., chloroethyl protons at δ 4.2–4.5 ppm; oxazole ring carbons at δ 150–160 ppm).

- X-ray Crystallography : Resolves bond angles and spatial arrangements (e.g., monoclinic crystal systems with β ≈ 101°, as seen in benzoxazole analogs) .

- IR Spectroscopy : Confirms functional groups (C-Cl stretch at ~650 cm⁻¹; oxazole C=N at ~1600 cm⁻¹).

Cross-validation with computational models (DFT) ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental spectral data (e.g., NMR chemical shifts) for 2-(1-Chloroethyl)-5-methyl-1,3-oxazole derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:

- Solvent Correction : Use solvent-specific shielding parameters in DFT calculations (e.g., PCM model for DMSO).

- Dynamic Effects : Perform molecular dynamics simulations to account for rotational barriers (e.g., chloroethyl group rotation).

- Crystallographic Validation : Compare experimental X-ray data (e.g., bond lengths in oxazole rings ) with optimized geometries.

For example, a 0.3 ppm deviation in ¹³C NMR may stem from electron-withdrawing effects of the chloroethyl group, which are underestimated in gas-phase calculations.

Q. What strategies are recommended for handling the compound’s instability during storage, particularly regarding moisture and temperature sensitivity?

- Methodological Answer :

- Storage Conditions : Use airtight containers with desiccants (silica gel) under inert gas (N₂/Ar) to prevent hydrolysis .

- Temperature Control : Store at –20°C for long-term stability; avoid freeze-thaw cycles.

- Stability Monitoring : Regular HPLC analysis (e.g., C18 column, acetonitrile/water mobile phase) detects degradation products (e.g., oxazole ring-opening products).

Pre-experiment purity checks (≥95% by GC-MS) are critical for reproducibility.

Q. How does the electronic environment of the oxazole ring influence the reactivity of the chloroethyl substituent in nucleophilic substitution reactions?

- Methodological Answer : The oxazole ring’s electron-deficient nature activates the chloroethyl group for SN2 reactions. Key factors:

- Resonance Effects : The oxazole’s conjugated system withdraws electron density, enhancing the electrophilicity of the adjacent C-Cl bond .

- Steric Hindrance : The 5-methyl group directs nucleophilic attack to the less hindered β-carbon of the chloroethyl chain.

Experimental validation via kinetic studies (e.g., reaction with NaI in acetone) shows a 2.5× faster rate compared to non-oxazole analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.